8-Hydroxyquinoline-4-carbaldehyde is a compound characterized by the presence of both a hydroxy group and an aldehyde group attached to a quinoline structure. The molecular formula of 8-hydroxyquinoline-4-carbaldehyde is C9H7NO2, and its structure features a quinoline ring with a hydroxyl group at the 8-position and an aldehyde at the 4-position. This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and ability to form chelates with metal ions due to the electron-rich nature of the hydroxyl and nitrogen groups .
8-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic organic compound. Studies have been conducted on the synthesis of this compound using various methods, such as the Duff reaction, the Pschorr reaction, and the Skraup synthesis. PubChem, 8-Hydroxyquinoline-4-carbaldehyde:
These studies have also involved the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Research has explored the potential applications of 8-hydroxyquinoline-4-carbaldehyde in various scientific fields, including:
8-Hydroxyquinoline-4-carbaldehyde exhibits significant biological activities, including:
The synthesis of 8-hydroxyquinoline-4-carbaldehyde can be achieved through several methods:
8-Hydroxyquinoline-4-carbaldehyde finds applications in various fields:
Interaction studies involving 8-hydroxyquinoline-4-carbaldehyde focus on its chelation properties and biological interactions:
Several compounds share structural similarities with 8-hydroxyquinoline-4-carbaldehyde. Key comparisons include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its strong chelating ability |
5-Bromo-8-hydroxyquinoline | Bromine substitution at position 5 | Enhanced antimicrobial activity |
7-Amino-8-hydroxyquinoline | Amino group at position 7 | Increased biological activity in cancer models |
8-Hydroxyquinoline-2-carboxylic acid | Carboxylic acid at position 2 | Used in drug formulation for enhanced solubility |
These compounds highlight the versatility of the quinoline structure while showcasing how modifications can lead to distinct biological activities and applications.